molecular formula C21H20FN3O2S B11499651 1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine

1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine

Cat. No.: B11499651
M. Wt: 397.5 g/mol
InChI Key: KMXYCFWKWIOAFI-UHFFFAOYSA-N
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Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE is a complex organic compound that features a combination of benzodioxole, fluorophenyl, thiazole, and piperazine moieties

Properties

Molecular Formula

C21H20FN3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(4-fluorophenyl)-1,3-thiazole

InChI

InChI=1S/C21H20FN3O2S/c22-17-4-2-16(3-5-17)18-13-28-21(23-18)25-9-7-24(8-10-25)12-15-1-6-19-20(11-15)27-14-26-19/h1-6,11,13H,7-10,12,14H2

InChI Key

KMXYCFWKWIOAFI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC(=CS4)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling with a piperazine derivative.

    Preparation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through a series of reactions starting from catechol and formaldehyde, forming 1,3-benzodioxole.

    Synthesis of Thiazole Intermediate: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Coupling Reaction: The final step involves coupling the benzodioxole and thiazole intermediates with a piperazine derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl and thiazole moieties, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium hydride (NaH), Organolithium compounds (RLi)

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols, Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biological Research: It is used in studies involving cell signaling pathways and molecular interactions due to its complex structure and functional groups.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and thiazole moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE is unique due to the combination of its structural features, which include a benzodioxole ring, a fluorophenyl group, a thiazole ring, and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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